molecular formula C10H14O B2958183 Dispiro[3.0.35.14]nonane-7-carbaldehyde CAS No. 2416229-79-1

Dispiro[3.0.35.14]nonane-7-carbaldehyde

Cat. No.: B2958183
CAS No.: 2416229-79-1
M. Wt: 150.221
InChI Key: CXGDYGUQIPRWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dispiro[3.0.35.14]nonane-7-carbaldehyde is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.221. The purity is usually 95%.
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Scientific Research Applications

Acid-Catalyzed Reactions and Ring Expansion

The study by Adam and Crämer (1987) explores acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, indicating potential for transannular ring expansion in monocyclic substrates. This research illustrates the complex chemistry involved in manipulating dispiro compounds, which could extend to the synthesis and functionalization of Dispiro[3.0.35.14]nonane-7-carbaldehyde (Adam & Crämer, 1987).

Conformational Analysis of Spiro Compounds

Mager et al. (1989) conducted a conformational analysis of spiro-1,3-dioxanes, derived from pentaerythritol with aldehydes and ketones, using 1H-NMR spectroscopy. This work highlights the intricate stereochemistry of spiro compounds, which is critical for understanding the structural nuances of this compound (Mager et al., 1989).

Oxidative Functionalization of Saturated Dispiro Compounds

Andriasov et al. (2021) explored the direct oxidative functionalization of saturated dispiro-cyclopropanated bicyclo[3.3.1]nonanes, achieving mono- and dioxidation. This study demonstrates the potential for introducing functional groups into the dispiro framework, which could be applicable to the modification of this compound (Andriasov et al., 2021).

Synthesis of Dispiro Derivatives

Wei et al. (2016) developed a method for synthesizing dispiro[pyrrolidine-2,3′-oxindole] derivatives through a three-component cycloaddition. This research showcases the versatility in synthesizing complex dispiro structures, which may inspire methodologies for creating this compound derivatives (Wei et al., 2016).

Organocatalysis in Dispiro Compound Synthesis

Rui et al. (2021) describe the synthesis of dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] derivatives using L-ascorbic acid as an organocatalyst. This highlights the role of organocatalysis in efficiently synthesizing complex dispiro structures, potentially applicable to this compound (Rui et al., 2021).

Properties

IUPAC Name

dispiro[3.0.35.14]nonane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-6-8-4-10(5-8)7-9(10)2-1-3-9/h6,8H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGDYGUQIPRWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC23CC(C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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